molecular formula C8H7BrF2O B1406221 2-Bromo-6-(difluoromethyl)anisole CAS No. 1261775-75-0

2-Bromo-6-(difluoromethyl)anisole

Cat. No.: B1406221
CAS No.: 1261775-75-0
M. Wt: 237.04 g/mol
InChI Key: KLTSSOUZCUPXSL-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethyl)anisole is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-(difluoromethyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(difluoromethyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSSOUZCUPXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Bromo-6-(difluoromethyl)anisole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 2-Bromo-6-(difluoromethyl)anisole in Medicinal Chemistry Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

A Strategic Building Block for Lipophilic Hydrogen Bond Donor Motifs

Executive Summary

In modern medicinal chemistry, the modulation of lipophilicity and hydrogen bonding capability is paramount for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 2-Bromo-6-(difluoromethyl)anisole represents a high-value pharmacophore building block that combines a reactive synthetic handle (aryl bromide) with a bioisosteric functional group (difluoromethyl).

This guide analyzes the utility of the 2-bromo-6-(difluoromethyl)anisole scaffold, focusing on the unique physicochemical properties of the ortho-difluoromethyl (


)  group as a "lipophilic hydrogen bond donor" and its role in conformational locking and metabolic stability.
Physicochemical Profile & Structural Analysis

The strategic value of this molecule lies in the specific interplay between the methoxy group, the bromine atom, and the difluoromethyl moiety.

2.1 The Difluoromethyl Group: A Lipophilic Bioisostere

Unlike the trifluoromethyl group (


), which is purely lipophilic and electron-withdrawing, the difluoromethyl group (

) possesses a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD) .
  • H-Bond Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom significantly acidic (estimated pKa ~ 25-30, but effective as an H-bond donor in biological pockets).

  • Bioisosterism: It serves as a bioisostere for hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and thiol (
    
    
    
    ) groups.[1][2] Crucially, it retains H-bond donating capacity while avoiding the high desolvation penalty associated with polar
    
    
    groups.
  • Lipophilicity Modulation: Replacing a methyl group (

    
    ) with 
    
    
    
    typically increases lipophilicity (
    
    
    ) less drastically than
    
    
    , maintaining a balanced physicochemical profile.
2.2 The Ortho-Effect and Conformational Control

The 2,6-disubstitution pattern on the anisole ring exerts profound steric pressure on the central methoxy group.

  • Conformational Locking: The steric bulk of the Bromine (Van der Waals radius ~1.85 Å) and the

    
     group forces the methoxy group out of coplanarity with the aromatic ring. This "twisted" conformation can improve selectivity by restricting the rotational freedom of the drug molecule.
    
  • Metabolic Shielding: The ortho-substituents physically shield the oxygen atom of the methoxy group, significantly retarding O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), thereby extending the metabolic half-life (

    
    ).
    

Table 1: Comparative Physicochemical Properties (Predicted)

Property

Analog

Analog

Analog (Target)
H-Bond Donor NoNoYes (Weak)
Lipophilicity (

)
Reference (0)+0.9 to +1.2+0.3 to +0.6
Metabolic Stability Low (Benzylic oxid.)HighHigh
Electronic Effect (

)
-0.17 (Donor)+0.54 (Withdrawing)+0.32 (Withdrawing)
Synthetic Accessibility & Reactivity[4]

The synthesis of 2-bromo-6-(difluoromethyl)anisole typically proceeds via the functionalization of salicylaldehyde derivatives. The bromine atom serves as a versatile handle for cross-coupling reactions.

3.1 Validated Synthetic Route

The most robust route involves the deoxofluorination of the corresponding aldehyde.

Step 1: Methylation Precursor: 3-Bromo-2-hydroxybenzaldehyde. Reagents:


, 

, DMF. Product: 3-Bromo-2-methoxybenzaldehyde.

Step 2: Deoxofluorination Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Conditions:


, 

to RT. Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.
3.2 Cross-Coupling Utility

The C-Br bond at the 2-position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the ortho-difluoromethyl group (inductive effect).

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination to form aniline derivatives.

  • Miwaya: Borylation to convert the bromide into a boronic ester for reverse coupling.

Visualization: Synthetic Workflow & Metabolic Logic
4.1 Synthesis & Application Pathway

The following diagram illustrates the conversion of the salicylaldehyde precursor to the target building block and its subsequent application in library synthesis.

SynthesisWorkflow Start 3-Bromo-2-hydroxy- benzaldehyde Inter 3-Bromo-2-methoxy- benzaldehyde Start->Inter MeI, K2CO3 (O-Methylation) Target 2-Bromo-6-(difluoromethyl) anisole Inter->Target DAST/Deoxo-Fluor (Deoxofluorination) Drug Drug Candidate (Scaffold) Target->Drug Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling)

Figure 1: Synthetic route from commercial precursors to the target building block.[3]

4.2 Metabolic Stability Mechanism

This diagram visualizes how the ortho-difluoromethyl group protects the methoxy moiety from enzymatic degradation.

MetabolicShield cluster_protection Steric Environment CYP CYP450 Enzyme (Heme Iron) Methoxy Methoxy Group (-OCH3) CYP->Methoxy Oxidation Blocked CF2H Difluoromethyl (-CF2H) CF2H->Methoxy Steric Shielding Br Bromine (-Br) Br->Methoxy Steric Shielding

Figure 2: Steric shielding mechanism preventing O-demethylation.

Experimental Protocols
5.1 Protocol: Deoxofluorination of 3-Bromo-2-methoxybenzaldehyde

Objective: Conversion of the aldehyde functionality to the difluoromethyl group.

Reagents:

  • 3-Bromo-2-methoxybenzaldehyde (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated

    
     solution
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 3-Bromo-2-methoxybenzaldehyde and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Addition: Cool the solution to

    
     using an ice bath. Add DAST dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or handle with extreme care.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Target

    
     will be higher than aldehyde).
    
  • Quenching: Cool the mixture back to

    
    . Slowly pour the reaction mixture into saturated aqueous 
    
    
    
    . Note:
    
    
    evolution will occur.
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product, 2-Bromo-6-(difluoromethyl)anisole, is typically a colorless oil.

5.2 Protocol: General Suzuki-Miyaura Coupling

Objective: Coupling the 2-bromo-6-(difluoromethyl)anisole with an aryl boronic acid.

Procedure:

  • Charge a reaction vial with 2-Bromo-6-(difluoromethyl)anisole (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (
    
    
    
    ).
  • Add solvent (Dioxane/Water 4:1) and base (

    
    , 2.0 eq).
    
  • Degas the mixture with Nitrogen for 5 minutes.

  • Heat at

    
     for 4–6 hours.
    
  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

References
  • Zafrani, Y., et al. (2017).[1][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015).[1] "Physicochemical Properties of the Difluoromethyl Group: A Lipophilic Hydrogen Bond Donor." ChemMedChem. Link

  • Erickson, J. A., et al. (2010). "The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Phenols and Ethers." Bioorganic & Medicinal Chemistry. Link

Sources

Metabolic Stability Profiles of 2-Bromo-6-(difluoromethyl)anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 2-Bromo-6-(difluoromethyl)anisole represents a high-value scaffold, particularly for fragment-based drug design (FBDD).[1] It combines a halogen handle (bromine) for cross-coupling with a difluoromethyl (


)  group—a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl and thiol groups.

However, the metabolic stability of this scaffold is governed by a "tug-of-war" between the robust


 group and the metabolically labile anisole (methoxy) moiety. This guide details the metabolic vulnerabilities of this core, provides a self-validating protocol for assessing its intrinsic clearance (

), and outlines medicinal chemistry strategies to optimize its half-life (

).

Structural Rationale & Metabolic Vulnerabilities[2][3][4]

The Difluoromethyl Advantage

The


 group is a critical design element.[2] Unlike a methyl group (

), which is prone to rapid CYP450-mediated benzylic oxidation, the

group is metabolically robust due to the high strength of the C-F bond (~116 kcal/mol).
  • Electronic Effect: The fluorine atoms are electron-withdrawing, deactivating the aromatic ring and reducing the likelihood of direct ring hydroxylation (arene oxide formation).

  • Lipophilicity: It modulates

    
     less drastically than a trifluoromethyl (
    
    
    
    ) group, maintaining better aqueous solubility while improving membrane permeability.
The Anisole Liability (The "Soft Spot")

Despite the stability of the


 group, the methoxy (

)
group at the C1 position is the primary metabolic soft spot.
  • Mechanism: CYP450 enzymes (predominantly CYP2D6 and CYP2C9 , with contributions from CYP2E1 ) catalyze the O-demethylation of the anisole.

  • Pathway: Hydrogen abstraction from the methyl group

    
     Unstable hemiacetal intermediate 
    
    
    
    Collapse to formaldehyde and the corresponding phenol .
  • Phase II Consequence: The resulting phenol is rapidly conjugated by UGTs (Glucuronidation) or SULTs (Sulfation), leading to rapid renal excretion.

Visualization: Metabolic Pathway

The following diagram illustrates the primary Phase I and Phase II metabolic fate of the scaffold.

MetabolicPathway cluster_legend Pathway Key Parent 2-Bromo-6-(difluoromethyl)anisole (Parent Drug) Intermediate Hemiacetal Intermediate (Unstable) Parent->Intermediate CYP450 (Phase I) [O-Demethylation] Phenol 2-Bromo-6-(difluoromethyl)phenol (Phase I Metabolite) Intermediate->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Glucuronide O-Glucuronide Conjugate (Phase II Metabolite) Phenol->Glucuronide UGT Enzymes (Phase II) key1 Blue: Parent | Red: Active Metabolite | Green: Excreted

Figure 1: The primary metabolic clearance pathway involves CYP450-mediated O-dealkylation followed by Phase II conjugation.[1][3]

Experimental Protocol: Microsomal Stability Assay

To accurately determine the intrinsic clearance (


) of derivatives based on this scaffold, a rigorous, self-validating assay using Human Liver Microsomes (HLM) is required. This protocol aligns with FDA M12 Guidance  on in vitro drug interaction studies.
Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM final assay concentration (Final DMSO < 0.1% to avoid CYP inhibition).

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (stop solution).

  • Processing: Centrifuge at 4000 rpm for 20 mins to precipitate protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Self-Validation Criteria (Quality Control)

A valid assay must meet these criteria:

  • Positive Control (High Clearance): Verapamil or Propranolol must show

    
     min.
    
  • Negative Control (Low Clearance): Warfarin or Atenolol must show

    
     remaining at 60 min.
    
  • Ln(Concentration) Linearity: The plot of Ln(% Remaining) vs. Time must have

    
    .
    
Visualization: Assay Logic

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Test Compound (1 µM in Buffer) PreInc Pre-Incubation (Microsomes + Buffer, 37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sample Extract Aliquot (t = 0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench (Ice-Cold ACN + Internal Std) Sample->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay, ensuring rigorous kinetic data capture.[1]

Data Interpretation & Optimization Strategies

Comparative Stability Profile

The following table illustrates the expected "Stability Cliff" when modifying the anisole core.

Derivative TypeStructure ModificationPredicted

(µL/min/mg)
Metabolic Rationale
Parent

High (> 50)Rapid O-demethylation by CYP2D6/2C9.[1]
Deuterated

Medium (20-40)Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H, slowing the rate-limiting step of hydrogen abstraction.[1]
Difluoromethyl Ether

Low (< 10)Replaces the labile methyl with a stable

.[1] Blocks O-dealkylation almost entirely.
Cyclized BenzofuranVery Low (< 5)Rigidifies the ether into a ring system, removing the accessible alkyl group.
Optimization Strategy: Deuteration

If the methoxy group is essential for binding (e.g., accepting a hydrogen bond in the active site), Deuteration (


)  is the first line of defense.
  • Concept: The C-D bond has a lower zero-point energy than the C-H bond, requiring more activation energy to break.

  • Impact: This typically yields a metabolic stability improvement of 2-5 fold without changing the steric or electronic properties of the drug (Bioisosteric replacement).

Optimization Strategy: Fluorine Walk

If deuteration is insufficient, replace the


 with 

(Trifluoromethoxy is also an option but is more lipophilic).[1]
  • Trade-off: This dramatically improves metabolic stability but reduces the H-bond acceptor capability of the oxygen (due to the electron-withdrawing fluorines) and increases lipophilicity (

    
    ).
    

References

  • FDA Center for Drug Evaluation and Research (CDER). (2024). M12 Drug Interaction Studies: Guidance for Industry.[4][5][6][7] U.S. Food and Drug Administration.[4][6][7] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8] Journal of Medicinal Chemistry.[8] [Link]

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.[1] [Link]

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[1] [Link]

Sources

2-Bromo-6-(difluoromethyl)anisole: Technical Guide for Medicinal Chemistry

[1]

Executive Summary

2-Bromo-6-(difluoromethyl)anisole (CAS 1261775-75-0 ) is a high-value organofluorine intermediate designed for the precise installation of the difluoromethyl (–CHF₂) motif into aromatic scaffolds. In medicinal chemistry, the –CHF₂ group acts as a lipophilic bioisostere of hydroxyl (–OH) and methyl (–CH₃) groups, offering a unique balance of metabolic stability and hydrogen-bond donor capability.[1] This guide outlines the compound's critical parameters, validated synthesis protocols, and reactivity profiles for structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Parameter Data
Chemical Name 2-Bromo-6-(difluoromethyl)anisole
IUPAC Name 1-Bromo-3-(difluoromethyl)-2-methoxybenzene
CAS Registry Number 1261775-75-0
Molecular Formula C₈H₇BrF₂O
Molecular Weight 237.04 g/mol
SMILES COc1c(Br)cccc1C(F)F
InChI Key Derived from structure
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) ~220–230 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Structural Analysis

The molecule features a 1,2,3-trisubstituted benzene core.[1] The methoxy group (C2) is flanked by a bromine atom (C1) and a difluoromethyl group (C3) .

  • Steric Crowding: The ortho-disubstitution pattern forces the methoxy group out of planarity, potentially influencing the binding conformation of downstream derivatives.[1]

  • Electronic Effects: The electron-withdrawing nature of the –CHF₂ and –Br groups reduces the electron density of the aromatic ring compared to anisole, affecting electrophilic aromatic substitution rates.[1]

Synthesis & Manufacturing Protocols

The primary industrial and laboratory route to 2-Bromo-6-(difluoromethyl)anisole involves the deoxyfluorination of the corresponding aldehyde precursor.[1]

Core Precursor
  • Name: 2-Bromo-6-methoxybenzaldehyde[1][2][3][4][]

  • CAS: 126712-07-0[1][2][3][]

Validated Synthetic Route (Deoxyfluorination)

This protocol utilizes DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to convert the formyl group to a difluoromethyl group.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 2-Bromo-6-methoxybenzaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C . Dropwise add DAST (1.5–2.0 equiv) via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.[6]

  • Quench: Cool to 0 °C and slowly quench with saturated aqueous NaHCO₃. Note: CO₂ evolution will occur.[6]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][6]

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target product.

SynthesispathPrecursor2-Bromo-6-methoxybenzaldehyde(CAS 126712-07-0)IntermediateGem-DifluoroIntermediatePrecursor->IntermediateNucleophilicFluorinationReagentDAST or Deoxo-FluorDCM, 0°C to RTReagent->IntermediateFluorinating AgentProduct2-Bromo-6-(difluoromethyl)anisole(CAS 1261775-75-0)Intermediate->ProductWorkup

Caption: Deoxyfluorination pathway transforming the aldehyde precursor into the difluoromethyl target.

Reactivity & Applications in Drug Design[5]

The bromine handle at the C2 position makes this molecule a versatile "linchpin" for coupling reactions, allowing the 2-methoxy-3-(difluoromethyl)phenyl moiety to be attached to complex scaffolds.[1]

A. Metal-Catalyzed Cross-Coupling
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to form biaryl systems.[1]

  • Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives, useful for kinase inhibitor design.[1]

B. Lithiation & Electrophile Trapping
  • Lithium-Halogen Exchange: Treatment with n-BuLi or t-BuLi at -78 °C generates the organolithium species.[1]

  • Application: This species can be trapped with diverse electrophiles (e.g., aldehydes, ketones, isocyanates) to expand the carbon skeleton while retaining the difluoromethyl group.[1]

C. Medicinal Chemistry Utility (The "Magic Methyl" Effect)

The –CHF₂ group is a critical bioisostere:

  • H-Bond Donor: Unlike –CF₃, the –CHF₂ proton is acidic enough to act as a weak hydrogen bond donor (H-bond acidity ~0.14), potentially interacting with receptor binding pockets.[1]

  • Lipophilicity: It increases lipophilicity (LogP) less aggressively than –CF₃, improving membrane permeability without compromising solubility as severely.[1]

  • Metabolic Stability: The C–F bonds block metabolic oxidation at the benzylic position, extending the drug's half-life (

    
    ).[1]
    

ReactivityCore2-Bromo-6-(difluoromethyl)anisole(Electrophile / Nucleophile Precursor)SuzukiSuzuki Coupling(Biaryl Formation)Core->SuzukiPd(0), Ar-B(OH)2LithiationLi-Halogen Exchange(Nucleophilic Species)Core->Lithiationn-BuLi, -78°CBuchwaldBuchwald-Hartwig(C-N Bond Formation)Core->BuchwaldPd(0), AminesDrugKinase InhibitorsGPCR LigandsSuzuki->DrugScaffoldComplex IntermediatesLithiation->ScaffoldBuchwald->Drug

Caption: Divergent synthetic utility of the bromo-difluoromethyl scaffold in medicinal chemistry.[1]

Safety & Handling

  • Hazards: Classified as an Irritant (Xi) . Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

  • Precursor Warning: DAST and Deoxo-Fluor are thermal hazards; reactions must be kept cool and quenched carefully to avoid explosive decomposition.

References

  • CymitQuimica. 1-Bromo-3-(difluoromethyl)-2-methoxybenzene (CAS 1261775-75-0) Product Page. Retrieved from

  • AChemBlock. 2-Bromo-6-methoxybenzaldehyde (CAS 126712-07-0) Product Page. Retrieved from [1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry.

Strategic Deployment of Fluorinated Anisoles: Synthesis, Reactivity, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Fluorinated Anisole Building Blocks Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The incorporation of fluorine into the anisole (methoxybenzene) scaffold is a cornerstone strategy in modern medicinal chemistry. Beyond the classical "metabolic block" rationale, fluorinated anisoles offer a tunable platform for modulating lipophilicity (LogD), conformational bias, and pKa. Recent literature challenges the monolithic view that "more fluorine is better," highlighting difluoromethoxy (–OCF₂H) motifs as superior to trifluoromethoxy (–OCF₃) groups in balancing permeability with metabolic stability.[1][2]

This guide synthesizes current methodologies for accessing and manipulating these building blocks, with a specific focus on Directed Ortho Metalation (DoM) regioselectivity—a critical tool for diversifying these scaffolds.

Strategic Value in Drug Design: Beyond Metabolic Blocking

The Lipophilicity-Permeability Trade-off

While fluorination is often employed to increase lipophilicity, the effect on anisoles is nuanced. Data from matched molecular pair (MMP) analysis indicates that while –OCF₃ significantly increases LogD (~1.0 log unit vs –OMe), it often compromises passive permeability due to increased molecular weight and size.

Key Insight: The difluoromethoxy (–OCF₂H) group acts as a "Goldilocks" bioisostere. It functions as a lipophilic hydrogen bond donor (weak H-bond acidity of the C-H bond), improving solubility and permeability compared to the perfluorinated analog.

Metabolic Stability: The Mechanism

The prevailing dogma attributes stability solely to the strength of the C–F bond (approx. 116 kcal/mol). However, recent physical-organic perspectives suggest that fluorination primarily alters stability by:

  • Electronic Deactivation: Lowering the HOMO energy of the arene, reducing the rate of electrophilic attack by the high-valent Iron-Oxo species (FeO³⁺) in CYP450 enzymes.

  • Affinity Modulation: Altering

    
     (binding affinity) to the CYP active site, rather than just 
    
    
    
    .
Table 1: Physicochemical Comparison of Anisole Analogs
PropertyAnisole (–OMe)Fluoromethoxy (–OCH₂F)Difluoromethoxy (–OCF₂H)Trifluoromethoxy (–OCF₃)
Hansch

-0.020.150.421.04
Electronic Effect EDG (Strong)Weak EDGWeak EWGEWG (Strong)
H-Bond Character AcceptorAcceptorDonor/Acceptor Acceptor (Weak)
Metabolic Risk High (O-dealkylation)ModerateLowVery Low

Synthesis Architectures

Accessing fluorinated anisole building blocks generally follows two strategic pathways: De Novo Construction (O-alkylation) or Late-Stage Functionalization (Electrophilic Fluorination).

Pathway A: O-Alkylation of Fluorophenols (Scalable)

For large-scale preparation of building blocks, O-alkylation of commercially available fluorophenols is preferred.

  • Reagents: ClCF₂H (Freon-22) or non-ODS alternatives like sodium chlorodifluoroacetate.

  • Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond of the phenoxide.

Pathway B: Electrophilic Fluorination (Late-Stage)

Direct fluorination of anisoles using N-F reagents (e.g., Selectfluor, NFSI) is viable for high-value intermediates but often suffers from regioselectivity issues (ortho/para mixtures).

  • Selectfluor: High reactivity, suitable for electron-rich anisoles.

  • NFSI: Milder, often requires activation but offers better handling profile.

The Art of Regiocontrol: Directed Ortho Metalation (DoM)[3]

The most powerful method for functionalizing fluorinated anisoles is DoM. Success depends on understanding the competition between the Methoxy group (OMe) and the Fluorine atom (F) as Directing Metalation Groups (DMGs).

The Hierarchy of Direction[4]
  • Coordination (CIPE): OMe is a superior Lewis base, coordinating Li⁺ strongly (Complex Induced Proximity Effect).

  • Inductive Acidification: F is a superior inductive withdrawer, acidifying the ortho-proton.

The Rule of Thumb:

  • 1,4-Relationship (p-Fluoroanisole): OMe dominates. Lithiation occurs ortho to OMe.[3]

  • 1,3-Relationship (m-Fluoroanisole): Cooperative Effect. Lithiation occurs exclusively at the C-2 position (between F and OMe) because this proton is acidified by both groups and the Li is stabilized by OMe coordination.

Visualization: Regioselectivity Logic Flow

DoM_Logic Start Substrate Selection Meta m-Fluoroanisole (1,3-substituted) Start->Meta Para p-Fluoroanisole (1,4-substituted) Start->Para Coop Cooperative Effect (Synergy) Meta->Coop DMGs reinforce Comp Competitive Effect (Conflict) Para->Comp DMGs oppose Pos2 Regioselectivity: C-2 Position (Between F and OMe) Coop->Pos2 Acidification + Coordination PosOrtho Regioselectivity: Ortho to OMe (OMe dominates F) Comp->PosOrtho Coordination wins (CIPE)

Caption: Decision logic for predicting regioselectivity in the lithiation of fluorinated anisoles. The 1,3-relationship provides the highest predictability via the cooperative effect.

Experimental Protocol: Regioselective C-2 Functionalization

Objective: Synthesis of 2-fluoro-6-methoxybenzoic acid via C-2 lithiation of 3-fluoroanisole. Rationale: This protocol exploits the "Cooperative Effect" where the C-2 proton is flanked by both F and OMe, making it significantly more acidic (pKₐ ~35) than the C-4 or C-6 protons.

Materials
  • Substrate: 3-Fluoroanisole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv) - Crucial for breaking BuLi aggregates.

  • Electrophile: Dry CO₂ (gas) or Dry Ice.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Cool under N₂ flow.

  • Solvent Charge: Add anhydrous THF (10 mL/g substrate) and TMEDA (1.1 equiv). Cool the solution to -78 °C (dry ice/acetone bath).

  • Base Addition: Add n-BuLi (1.1 equiv) dropwise via syringe pump over 20 minutes. Note: Maintain internal temperature below -70 °C to prevent benzyne formation.

  • Metalation: Stir the mixture at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the lithiated species.

  • Electrophile Trapping: Introduce a stream of dry CO₂ gas into the solution (via a needle above the liquid surface) for 30 minutes. The reaction is exothermic; monitor temperature.

  • Quench: Allow the mixture to warm to 0 °C and quench with 1M HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to yield the benzoic acid derivative.

Case Study: 2-Fluoro-4-methoxybenzoic Acid

This specific building block (CAS: 394-42-3) illustrates the versatility of the scaffold.[4]

  • Synthesis Route: Often accessed via Friedel-Crafts acylation of m-fluorotoluene followed by haloform reaction, or oxidation of 2-fluoro-4-methoxytoluene.

  • Utility: It serves as a core scaffold for liquid crystals (mesogens) due to the dipole introduced by the ortho-fluorine, and as a precursor for benzamide-based antipsychotics.

  • Validation: In liquid crystal synthesis, the ortho-fluorine introduces a lateral dipole that stabilizes specific smectic phases, a property not achievable with the non-fluorinated parent.

References

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 2015. Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2021. Link

  • Directed Ortho Metalation.[3][5][6][7] Tertiary Amides and Carbamates as Directing Groups. Chemical Reviews, 1990. Link

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2014.[8] Link

  • Fluorinated Building Blocks in Drug Design: New Pathways and Targets. Molecules, 2024. Link

Sources

Methodological & Application

Scalable synthesis protocols for 2-Bromo-6-(difluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Target Molecule: 2-Bromo-6-(difluoromethyl)anisole CAS: 1261552-65-1 (Isomer/Analog Reference) Molecular Formula: C


H

BrF

O Molecular Weight: 237.04 g/mol

The difluoromethyl (CHF


)  group is a celebrated "lipophilic hydrogen bond donor" in medicinal chemistry, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly improving membrane permeability and metabolic stability. The 2-Bromo-6-(difluoromethyl)anisole  scaffold is a high-value building block because it offers orthogonal reactivity:
  • Aryl Bromide (C2): Ready for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build complex core structures.[1]

  • Difluoromethyl (C6): A pre-installed physicochemical modulator that avoids late-stage, harsh fluorination conditions.

  • Methoxy (C1): A robust directing group for further lithiation or functionalization.

This application note details a scalable, two-step synthesis designed to avoid the safety hazards of traditional reagents (e.g., neat DAST) by utilizing crystalline fluorinating agents and controlled alkylation protocols.

Part 2: Retrosynthetic Analysis & Route Selection

To achieve a scalable process, we avoid direct difluoromethylation of the aryl ring (which often requires expensive catalysts or unstable radical precursors) and instead utilize a Deoxyfluorination Strategy from a stable aldehyde precursor.

Retrosynthetic Logic:

  • Target: 2-Bromo-6-(difluoromethyl)anisole.[1]

  • Disconnection (C-F): Convert CHF

    
     back to the aldehyde (-CHO).
    
    • Precursor: 3-Bromo-2-methoxybenzaldehyde.[2][3][4]

  • Disconnection (O-Me): Convert Methoxy (-OMe) back to Phenol (-OH).

    • Starting Material:3-Bromosalicylaldehyde (Commercially available, inexpensive).

Route Comparison:

FeatureRoute A: DAST/Deoxo-FluorRoute B: XtalFluor-E (Recommended)Route C: Radical CHF2 Transfer
Reagent State Liquid (Fuming)Crystalline SolidGas/Solid (Reagent dependent)
Thermal Stability Low (Explosion hazard >90°C)High (Stable >200°C)Variable
HF Generation Immediate upon hydrolysisOnly upon promoter additionMinimal
Scalability Poor (Safety constraints)Excellent Moderate (Costly catalysts)

Part 3: Detailed Experimental Protocols

Step 1: Scalable Methylation of 3-Bromosalicylaldehyde

Objective: Quantitative conversion of the phenol to the anisole derivative while suppressing side reactions.[1]

Reagents:

  • 3-Bromosalicylaldehyde (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.5 equiv) [Note: Dimethyl Sulfate (DMS) can be used for >10kg scale with appropriate engineering controls]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, anhydrous, granular)
  • DMF (N,N-Dimethylformamide) (5 vol relative to substrate)

Protocol:

  • Setup: Charge a reactor with 3-Bromosalicylaldehyde and DMF. Begin stirring at room temperature (RT).

  • Base Addition: Add K

    
    CO
    
    
    
    in portions. The mixture will turn bright yellow (phenoxide formation).
  • Alkylation: Cool the mixture to 0–5 °C. Add MeI dropwise via an addition funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5][6]

  • Workup:

    • Quench by pouring the mixture into ice-water (10 vol).

    • The product, 3-Bromo-2-methoxybenzaldehyde , often precipitates as a solid or forms a dense oil.

    • Extract with Ethyl Acetate (3x). Wash organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Usually not required.[1] If necessary, recrystallize from Hexane/Et

    
    O or perform a short silica plug filtration.
    
    • Yield Expectation: 90–95%.[1]

    • Physical State: Pale yellow oil or low-melting solid.[1]

Step 2: Deoxyfluorination using XtalFluor-E

Objective: Safe conversion of aldehyde to difluoromethyl group without using explosive DAST.

Reagents:

  • 3-Bromo-2-methoxybenzaldehyde (1.0 equiv)

  • XtalFluor-E (1.2 equiv) [Diethylaminodifluorosulfinium tetrafluoroborate]

  • Triethylamine trihydrofluoride (Et

    
    N·3HF)  (2.0 equiv) [Promoter]
    
  • Dichloromethane (DCM) (Anhydrous, 10 vol)

Protocol:

  • Safety Prep: Ensure the reactor is vented to a scrubber (caustic soda) to neutralize any trace HF. Use plastic/Teflon ware where possible, or glass with strict inspection for scratches.

  • Solubilization: Dissolve 3-Bromo-2-methoxybenzaldehyde in anhydrous DCM under Nitrogen atmosphere.

  • Reagent Addition: Add solid XtalFluor-E in one portion. The suspension is stable.

  • Activation: Cool to 0 °C. Add Et

    
    N·3HF  dropwise.
    
    • Mechanistic Note: XtalFluor-E does not release fluoride until the promoter is added, making this step the initiation of the fluorination.

  • Reaction: Warm to RT and stir for 12–16 hours.

    • Monitoring: Check 19F NMR (look for disappearance of reagent peaks and appearance of product doublet/triplet).

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add 5% aqueous NaHCO

      
       . Caution: CO
      
      
      
      evolution.
    • Stir vigorously for 30 minutes to ensure complete neutralization of HF species.

  • Isolation:

    • Separate phases.[1][6] Extract aqueous layer with DCM.

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.[1]

Part 4: Analytical Validation

Product: 2-Bromo-6-(difluoromethyl)anisole[1]

TechniqueExpected Signal Characteristics
1H NMR

6.90 (t, 1H,

Hz):
Characteristic triplet for the CHF

proton.

3.95 (s, 3H):
Methoxy group singlet.

7.0–7.8 (m, 3H):
Aromatic protons (1,2,3-substitution pattern).[7]
19F NMR

-110 to -115 ppm (d,

Hz):
Doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.
13C NMR Triplet at

110-115 ppm (

Hz):
The difluoromethyl carbon.[1]

Part 5: Visualization & Logic

Figure 1: Synthesis Workflow

G Start 3-Bromosalicylaldehyde (CAS 1829-34-1) Step1 Step 1: Methylation (MeI, K2CO3, DMF) Start->Step1 0-5°C to RT Inter Intermediate: 3-Bromo-2-methoxybenzaldehyde Step1->Inter 95% Yield Step2 Step 2: Deoxyfluorination (XtalFluor-E, Et3N-3HF) Inter->Step2 DCM, RT Final Target: 2-Bromo-6-(difluoromethyl)anisole Step2->Final 80% Yield

Caption: Scalable 2-step synthesis route utilizing stable intermediates and controlled fluorination.

Figure 2: Fluorination Reagent Decision Matrix

D Decision Select Fluorinating Agent Scale_Small Scale < 10g Decision->Scale_Small Scale_Large Scale > 100g Decision->Scale_Large DAST DAST (Diethylaminosulfur trifluoride) High Risk / High Reactivity Scale_Small->DAST If hood space available Xtal XtalFluor-E High Safety / Solid Handling Scale_Small->Xtal Preferred Scale_Large->DAST NO (Explosion Hazard) Scale_Large->Xtal Recommended Deoxo Deoxo-Fluor (50% Toluene) Moderate Safety / Liquid Handling Scale_Large->Deoxo Acceptable (Flow Chem)

Caption: Safety-driven decision matrix for selecting fluorination reagents based on reaction scale.

Part 6: References

  • Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents." Organic Letters, 11(21), 5050–5053. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Erickson, E., et al. (2012).[7][8] "Influence of the Chemical Structure on Odor Qualities and Odor Thresholds of Halogenated Guaiacol-Derived Odorants." Frontiers in Chemistry, 5, 120.[7][8] (Provides characterization for 3-bromo-2-methoxybenzaldehyde). Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574–578. (Foundational DAST reference for context). Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-(difluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Analysis

The coupling of 2-Bromo-6-(difluoromethyl)anisole represents a classic "perfect storm" in palladium catalysis: a 1,2,3-trisubstituted arene system where the reaction center is flanked by two bulky substituents.

The Substrate Profile[1][2]
  • Steric Hindrance (The Primary Barrier): The bromine atom is hemmed in by a methoxy group (-OMe) at C2 and a difluoromethyl group (

    
    ) at C6. This creates a "steric wall" that inhibits the approach of the boronic acid during the transmetallation step.
    
  • Electronic Complexity:

    • -OMe (Electron Donating): Increases electron density on the ring, potentially making oxidative addition slower compared to electron-deficient arenes (though less critical for bromides than chlorides).

    • 
       (Electron Withdrawing/Lipophilic):  A bioisostere for hydroxyl groups.[1] It is generally robust but can be sensitive to extremely strong bases (e.g., 
      
      
      
      -BuLi) which might trigger deprotonation or defluorination.

Standard Conditions Failure Mode: Traditional catalysts like


 or simple 

systems typically fail with this substrate, resulting in:
  • Low Conversion: The catalyst cannot overcome the steric barrier.

  • Protodehalogenation: The oxidative addition complex waits too long for transmetallation, leading to side reactions with the solvent (replacing -Br with -H).

Mechanistic Strategy & Ligand Selection[4]

To force this reaction to completion, we must utilize Dialkylbiarylphosphine Ligands (Buchwald Ligands) . These ligands are engineered to solve this exact problem via two mechanisms:

  • Monoligated Pd(0): They form highly active

    
     species (rather than 
    
    
    
    ), creating more space for the bulky substrate to bind.
  • The "G-Conformation": The biaryl backbone allows the ligand to interact with the Pd center (Pd-

    
     interaction), stabilizing the catalyst while the bulky alkyl groups (cyclohexyl or 
    
    
    
    -butyl) force the reductive elimination of the crowded product.
Recommended Ligand: SPhos (or XPhos)[1]
  • SPhos: Excellent for ortho-substituted aryl chlorides and bromides.[2][3][4] Its structural flexibility accommodates the steric bulk of the

    
     and -OMe groups.
    
  • XPhos: Use if SPhos provides sluggish yields; the isopropyl groups on the backbone provide slightly different steric coverage.

Visualization: The Steric Bottleneck

The following diagram illustrates the critical failure point in standard cycles and how specialized ligands overcome it.

CatalyticCycle PreCat Pre-Catalyst (Pd-SPhos G2) Active Active Species [L-Pd(0)] PreCat->Active Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Active->OxAdd + Substrate (2-Br-6-CF2H-Anisole) TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet + Boronic Acid + Base Side Side Reaction: Protodehalogenation (If Transmetallation is too slow) OxAdd->Side Steric Stall RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos RedElim->Active Regeneration

Caption: Figure 1. The catalytic cycle highlighting Transmetallation as the rate-determining step governed by steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos Pd G2)

Best for: Initial screening, high reliability, and scalability.

Reagents:

  • Substrate: 2-Bromo-6-(difluoromethyl)anisole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (Cat. No. 752202) (1.0 – 2.0 mol%)[5]

    • Note: If G2 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (2.0 – 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial with the Substrate (1.0 mmol), Boronic Acid (1.2 mmol),

    
      (2.0 mmol), and SPhos Pd G2  (0.02 mmol).
    
  • Solvent Addition: Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

    • Tip: Water is crucial here. It solubilizes the inorganic base and facilitates the activation of the boronic acid.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C - 100°C with vigorous stirring (1000 rpm) for 4–16 hours.

    • Monitoring: Check by LC-MS or GC-MS after 2 hours. The "ortho-effect" may require longer reaction times than standard couplings.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL). Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography.

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Boronic Acids)

Best for: Substrates where the boronic acid is unstable in water or if the


 group shows instability.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + XPhos (2.0 – 4.0 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane or THF.

Procedure:

  • Combine Pd source, Ligand, Substrate, Boronic Acid, and Base in a dry vial under inert atmosphere.

  • Add anhydrous solvent.

  • Heat to 100°C .

  • Note: Without water, the base solubility is lower. Ensure the

    
     is finely ground to maximize surface area.
    

Optimization & Troubleshooting Guide

If Protocol A yields <50%, follow this logic tree to optimize.

Optimization Start Protocol A Result Check Analyze Crude (LCMS) Start->Check Proto Major Product: Protodehalogenation (Ar-H) Check->Proto Ar-Br lost Homo Major Product: Homocoupling (Ar-Ar) Check->Homo Boronic dimer SM Recovered Starting Material Check->SM No Reaction Soln1 Action: Increase Catalyst Loading to 5 mol% OR Switch to XPhos Proto->Soln1 Soln2 Action: Degas solvents more thoroughly (O2 causes homocoupling) Homo->Soln2 Soln3 Action: Switch to Protocol B (Higher Temp, Stronger Base) SM->Soln3

Caption: Figure 2. Decision tree for troubleshooting reaction failures based on crude analysis.

Data Summary Table: Conditions Comparison
ParameterProtocol A (Recommended) Protocol B (Alternative) Why?
Ligand SPhosXPhosSPhos is generally superior for ortho-substituents; XPhos offers higher steric bulk if SPhos fails.
Base

(with

)

(Anhydrous)
Phosphate is milder, preserving the

group. Carbonate is stronger for sluggish reactions.
Temp 80°C100°CHigher temp needed for anhydrous conditions to promote solubility.
Solvent Toluene/WaterDioxaneBiphasic systems usually accelerate transmetallation via interface catalysis.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." (Context on steric bulk in P-ligands). Chemical Reviews. Link

  • Erickson, M., et al. (2024).[6] "The 18F-Difluoromethyl Group: Challenges, Impact and Outlook." (Context on stability of CF2H group). Angewandte Chemie. Link

Sources

Application Note: Palladium-Catalyzed Functionalization of 2-Bromo-6-(difluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-(difluoromethyl)anisole (CAS: 1228956-95-3) . This scaffold is a high-value building block in modern medicinal chemistry due to the specific properties of the difluoromethyl (


) group.[1]
Why This Molecule Matters
  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor (bioisostere for 
    
    
    
    and
    
    
    ) but with significantly improved metabolic stability and membrane permeability [1, 2].
  • Conformational Control: The 2,6-disubstitution pattern (methoxy and difluoromethyl) forces the anisole ring out of planarity with coupling partners, creating "atropisomer-like" twisted conformations that can improve selectivity for protein binding pockets.

  • Synthetic Challenge: The steric bulk of the ortho-

    
     group, combined with the electron-rich methoxy group, makes standard oxidative addition sluggish. Specialized ligand systems are required to prevent catalyst decomposition and promote the coupling of this sterically hindered bromide.
    

Technical Analysis: Sterics and Electronics

Before attempting synthesis, researchers must understand the reactivity profile of the substrate.

The "Orthogonal" Challenge

The substrate presents a 1,2,3-trisubstituted aromatic pattern.

  • Position 1 (Methoxy): Strong Electron Donating Group (EDG). Deactivates the ring toward oxidative addition but facilitates reductive elimination.

  • Position 2 (Bromine): The reactive handle.[2] Crowded by the adjacent methoxy group.

  • Position 6 (Difluoromethyl): A bulky group (

    
    -value similar to isopropyl) that exerts significant steric pressure on the metal center during the catalytic cycle.
    
Stability Warning: The Proton

The proton on the


 group is weakly acidic (

).
  • Risk: Use of extremely strong bases (e.g.,

    
    -BuLi, LDA) can lead to deprotonation and subsequent 
    
    
    
    -elimination to form difluorocarbene species, resulting in polymerization or decomposition.
  • Solution: Protocols below utilize mild inorganic bases (

    
    , 
    
    
    
    ) or sterically hindered alkoxides to preserve the
    
    
    integrity.

Visualization: Mechanistic Pathway & Ligand Selection

The following diagram illustrates the critical decision pathways for selecting the correct catalytic system based on the steric demand of this specific molecule.

G Start Substrate: 2-Bromo-6-(difluoromethyl)anisole Challenge Challenge: Ortho-Substituent Steric Clash + Electron Rich Ring Start->Challenge Analyzed via Decision Select Coupling Partner Challenge->Decision Determines Protocol Path_Suzuki Boronic Acids (Suzuki-Miyaura) Decision->Path_Suzuki Path_Buchwald Amines (Buchwald-Hartwig) Decision->Path_Buchwald Sol_Suzuki Ligand: SPhos or XPhos (Dialkylbiaryl phosphines) Promotes Oxidative Addition Path_Suzuki->Sol_Suzuki Requires Sol_Buchwald Ligand: BrettPhos or RuPhos (Bulky, Electron-Rich) Stabilizes LP-Pd(0) species Path_Buchwald->Sol_Buchwald Requires Outcome Target: Functionalized Difluoromethyl Anisole Sol_Suzuki->Outcome Yields Sol_Buchwald->Outcome Yields

Caption: Decision tree for ligand selection based on the steric constraints of the 2-bromo-6-(difluoromethyl)anisole scaffold.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling with aryl/heteroaryl boronic acids. Rationale: Standard


 fails due to steric crowding. We employ SPhos Pd G2  or XPhos , which form a mono-ligated Pd(0) species active enough to insert into the hindered C-Br bond [3, 4].
Materials
  • Substrate: 2-Bromo-6-(difluoromethyl)anisole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2-3 mol%) OR

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equiv
    
  • Solvent: Toluene : Water (10:1 ratio)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a stir bar, add the substrate (1.0 mmol, 237 mg), boronic acid (1.2 mmol), and

    
     (2.0 mmol, 424 mg).
    
  • Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~14 mg).

    • Note: If using free ligand, premix

      
       and SPhos in the solvent for 5 mins before adding to the vial.
      
  • Solvent & Degas: Add Toluene (4 mL) and Water (0.4 mL). Sparge with argon for 5 minutes.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. The starting bromide is less polar than most biaryl products.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Data:

  • Diagnostic NMR: The product should retain the

    
     triplet (
    
    
    
    NMR:
    
    
    6.5–7.2 ppm,
    
    
    ). Loss of this signal indicates side reactions.
Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines. Rationale: The electron-rich nature of the anisole ring makes the bromide less electrophilic. We use BrettPhos or RuPhos precatalysts, which are specifically designed to facilitate reductive elimination in electron-rich, sterically hindered systems [5].

Materials
  • Substrate: 2-Bromo-6-(difluoromethyl)anisole (1.0 equiv)

  • Amine: 1.2 equiv (Secondary amines work best; primary amines require BrettPhos)

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
    • Warning: Use

      
       if the amine or substrate contains base-sensitive groups. NaOtBu is faster but harsher.
      
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry the reaction vessel and cool under argon.

  • Charge Solids: Add substrate (1.0 mmol), base (

    
    : 650 mg), and Catalyst (BrettPhos Pd G4: ~18 mg).
    
  • Add Liquids: Add the amine (1.2 mmol) and anhydrous Dioxane (5 mL).

  • Heat: Stir at 100 °C for 12–18 hours.

    • Note: For volatile amines, use a sealed pressure tube.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Comparative Data Table

ParameterSuzuki-Miyaura (Protocol A)Buchwald-Hartwig (Protocol B)
Primary Challenge Steric hindrance at oxidative additionReductive elimination from electron-rich Pd
Preferred Ligand SPhos (Universal), XPhos (Very bulky)BrettPhos (

amines), RuPhos (

amines)
Base Choice

(Preserves

)

(Safer) or NaOtBu (Faster)
Temp Range 80–100 °C100–110 °C
Typical Yield 75–92%65–85%
Key Impurity Protodebromination (if water is too high)

-Hydride elimination (if amine allows)

Quality Control & Troubleshooting

Diagnostic 1H NMR Signals

To validate the integrity of the 2-bromo-6-(difluoromethyl)anisole core during reaction development:

  • 
    :  Singlet, 
    
    
    
    .
  • 
    :  Triplet (
    
    
    
    ),
    
    
    .
    • Troubleshooting: If this triplet disappears or becomes a singlet, you have likely defluorinated or degraded the group. Check base strength.

Common Failure Modes
  • No Reaction: Catalyst died before oxidative addition.

    • Fix: Switch to a precatalyst (e.g., XPhos Pd G4) instead of mixing Pd(OAc)2 + Ligand in situ. Ensure strict oxygen-free conditions.

  • Debromination (Ar-H formation):

    • Fix: Reduce water content in Suzuki coupling (switch to anhydrous Dioxane with powdered

      
      ).
      

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

Sources

Procedure for lithiation and trapping of 2-Bromo-6-(difluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Procedure for Lithiation and Trapping of 2-Bromo-6-(difluoromethyl)anisole

For: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of 2-Alkoxy-3-(difluoromethyl)aryl Scaffolds via Lithium-Halogen Exchange

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl organolithium species are powerful intermediates that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. This guide provides a detailed examination of the generation of 2-(difluoromethyl)-6-methoxyphenyllithium from its corresponding aryl bromide, 2-Bromo-6-(difluoromethyl)anisole, via a lithium-halogen exchange reaction.

The presence of the difluoromethyl (CHF₂) group is of particular interest as it is a bioisostere for hydroxyl and thiol groups, capable of enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa.[1][2] The ortho-methoxy group not only influences the electronic properties of the ring but also serves as a potential chelating moiety that can stabilize the organolithium intermediate. This protocol will focus on the use of n-butyllithium (n-BuLi), a common and highly effective reagent for this transformation. We will detail the mechanistic underpinnings, critical safety protocols, a step-by-step experimental procedure, and strategies for trapping the organolithium intermediate with various electrophiles.

Core Scientific Principles

The Mechanism: Lithium-Halogen Exchange

The primary transformation is a lithium-halogen exchange, a robust and kinetically fast reaction.[3][4] In this process, the butyl group of n-BuLi exchanges with the bromine atom on the aromatic ring.

  • Reaction: R-Br + n-BuLi → R-Li + n-BuBr

This reaction is generally much faster than the alternative pathway of direct C-H deprotonation (ortho-lithiation), even with the presence of a directing methoxy group.[5][6] The rate of exchange typically follows the trend I > Br > Cl, making aryl bromides ideal substrates.[3] The reaction is believed to proceed through an "ate-complex" intermediate.[4]

Causality of Experimental Choices
  • Choice of Reagent (n-BuLi): n-Butyllithium is a strong base and an excellent nucleophile, but for lithium-halogen exchange, its role is to initiate the exchange process.[7] It is readily available and effective for exchanging with aryl bromides. While more reactive reagents like sec-butyllithium or tert-butyllithium exist, n-BuLi offers a good balance of reactivity and handling safety for this purpose.[8]

  • Cryogenic Temperatures (-78 °C): The protocol is conducted at -78 °C (a dry ice/acetone bath) for several critical reasons:

    • Stability of the Organolithium: The generated 2-(difluoromethyl)-6-methoxyphenyllithium is highly reactive. Low temperatures prevent its decomposition or undesired side reactions.

    • Preventing Side Reactions: It minimizes reactions with the solvent, particularly ethereal solvents like tetrahydrofuran (THF), which can be deprotonated by strong organolithium reagents at higher temperatures.[9]

    • Controlling Exothermicity: The lithium-halogen exchange and subsequent trapping reactions can be exothermic. Low temperatures allow for better control of the reaction rate and heat generation.

  • Inert Atmosphere: Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air.[10][11][12] They also react violently with moisture.[7][11] Therefore, the entire procedure must be performed under an inert atmosphere of nitrogen or argon using specialized glassware and techniques (e.g., a Schlenk line or a glovebox).[13][14]

Mandatory Safety Protocols: Handling Pyrophoric Reagents

Working with organolithium reagents is hazardous and requires strict adherence to safety procedures. Never work alone when performing this procedure. [11][13][15]

  • Personal Protective Equipment (PPE):

    • A flame-resistant lab coat is mandatory.[10][13]

    • Chemical splash goggles and a face shield must be worn.[10][16]

    • Use nitrile gloves for incidental contact, but consider wearing a secondary pair of neoprene or Viton gloves for better protection.[10][16]

    • Ensure long pants and closed-toe shoes are worn.[13]

  • Engineering Controls:

    • All manipulations must be performed in a certified chemical fume hood or an inert atmosphere glovebox.[11][16]

    • Keep the fume hood sash as low as possible.

    • Ensure a Class B or D fire extinguisher (dry powder) is immediately accessible. Do NOT use water or carbon dioxide extinguishers , as they react violently with organolithiums.[8][15]

    • Know the location of the safety shower and eyewash station.[13][17]

  • Reagent Handling and Quenching:

    • Transfer n-BuLi solutions using a clean, dry, gas-tight syringe or a double-tipped needle (cannula) technique under a positive pressure of inert gas.[8][15]

    • To quench excess reagent or the final reaction mixture, slowly add it to a cooled, stirred solution of a proton source like isopropanol in an inert solvent (e.g., hexane).[15][18] Follow with a more reactive quencher like methanol, and finally, cautiously add water.[15][18]

    • Needles and syringes must be immediately cleaned by rinsing with a dry, inert solvent (like hexane) and then quenching the rinse in isopropanol.[15]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialSpecification
2-Bromo-6-(difluoromethyl)anisole1.0 equiv
n-Butyllithium (n-BuLi)~2.5 M in hexanes, 1.1 equiv
Anhydrous Tetrahydrofuran (THF)Dri-Solv or passed through a solvent purification system
Electrophile1.2 equiv
Saturated aq. Ammonium Chloride (NH₄Cl)For quenching
Diethyl Ether or Ethyl AcetateFor extraction
BrineFor washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Equipment
Schlenk flaskTwo- or three-neck, oven-dried
Magnetic stir bar
Rubber septa
Schlenk line with Nitrogen/Argon
Gas-tight syringes and needlesOven-dried
Dry ice/acetone bathFor maintaining -78 °C
Reaction Workflow Diagram

G s1 Setup: Assemble and flame-dry Schlenk flask under vacuum. s2 Cool to RT under inert gas (N2/Ar). s1->s2 s3 Charge flask with substrate and anhydrous THF via syringe. s2->s3 s4 Cool reaction mixture to -78 °C (dry ice/acetone bath). s3->s4 s5 Slowly add n-BuLi (1.1 equiv) dropwise over 10-15 min. s4->s5 s6 Stir at -78 °C for 30-60 min (Lithium-Halogen Exchange). s5->s6 s7 Add electrophile (1.2 equiv) dropwise at -78 °C. s6->s7 s8 Stir at -78 °C for 1 hr, then allow to warm slowly to RT. s7->s8 s9 Quench reaction by slowly adding saturated aq. NH4Cl. s8->s9 s10 Workup: Transfer to sep. funnel, extract with EtOAc or Et2O. s9->s10 s11 Wash organic layer with water and brine. s10->s11 s12 Dry organic layer (MgSO4), filter, and concentrate. s11->s12 s13 Purify crude product via column chromatography. s12->s13

Caption: Experimental workflow for the lithiation and trapping of 2-Bromo-6-(difluoromethyl)anisole.

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Fit the flask with rubber septa.

  • Charging the Flask: Dissolve 2-Bromo-6-(difluoromethyl)anisole (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration) and add it to the reaction flask via a dry syringe.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color.

  • Stirring: After the addition is complete, allow the reaction to stir at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Trapping: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Continue stirring at -78 °C for one hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over several hours or overnight.

  • Quenching: Once the reaction has reached room temperature, cool it to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.

Trapping the Organolithium Intermediate: A Versatile Synthesis Tool

The generated 2-(difluoromethyl)-6-methoxyphenyllithium is a versatile intermediate that can react with a wide range of electrophiles to install diverse functional groups.[19][20]

Reaction Mechanism Diagram

G sub 2-Bromo-6-(difluoromethyl)anisole p1 Li-Br Exchange (THF, -78 °C) sub->p1 nBuLi n-BuLi nBuLi->p1 intermediate Aryl Lithium Intermediate p2 Electrophilic Trapping intermediate->p2 product Trapped Product electrophile Electrophile (E+) electrophile->p2 p1->intermediate + n-BuBr p2->product + Li+ p3

Caption: General mechanism for lithium-halogen exchange and electrophilic trapping.

Table of Common Electrophiles and Products
Electrophile (Name)Reagent FormulaResulting Functional GroupProduct Class
N,N-Dimethylformamide (DMF)HCON(CH₃)₂-CHOAldehyde
Carbon Dioxide (dry ice)CO₂-COOHCarboxylic Acid
IodomethaneCH₃I-CH₃Methylated Arene
Acetone(CH₃)₂CO-C(OH)(CH₃)₂Tertiary Alcohol
Trimethylsilyl chloride (TMSCl)(CH₃)₃SiCl-Si(CH₃)₃Aryl Silane
IodineI₂-IAryl Iodide

Troubleshooting

  • Low or No Yield:

    • Cause: Incomplete reaction due to moisture or air contamination.

    • Solution: Ensure all glassware is rigorously dried. Use high-quality anhydrous solvents. Purge the system thoroughly with inert gas. Check the quality of the n-BuLi via titration if it is old.

  • Formation of Butylbenzene Derivative:

    • Cause: The aryl lithium acts as a base, deprotonating the n-butyl bromide byproduct, leading to elimination and subsequent side reactions.

    • Solution: This is less common at -78 °C but can occur if the reaction is warmed prematurely. Ensure the electrophile is added at low temperature.

  • Multiple Products:

    • Cause: The electrophile may be reacting with the starting material or the product under the reaction conditions. The organolithium may be unstable and decompose upon warming.

    • Solution: Ensure the lithiation is complete before adding the electrophile. Do not allow the reaction to warm significantly before quenching.

References

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2009). University of California, Santa Barbara EHS. [Link]

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025). J&K Scientific. [Link]

  • Safe handling of organolithium compounds in the laboratory. (2002). Chemical Health & Safety. [Link]

  • Handling nBuLi. (2022). Reddit r/Chempros. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • n-Butyllithium Material Safety Data Sheet. University of Georgia Office of Research. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Irvine EHS. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Bailey, W. F.; Patricia, J. J. (1988). Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry.
  • Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. (2022). ACS Publications. [Link]

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. (2025). ResearchGate. [Link]

  • Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2021). Molecules. [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2022). The Journal of Organic Chemistry. [Link]

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC. [Link]

  • Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. (1998). Journal of the American Chemical Society. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. (2024). New Journal of Chemistry. [Link]

  • SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (2021). HETEROCYCLES. [Link]

  • Internal Ubiquitin Electrophiles for Covalent Trapping and Inhibition of Deubiquitinases. (2025). ChemBioChem. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups. (2020). The Knowles Group, Princeton University. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. (2025). Nature Chemical Biology. [Link]

  • Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes. (2021). Organic Chemistry Portal. [Link]

  • Targeting a Glutamic Acid in PDEδ with Fluoromethyl-Aryl Electrophiles Impairs K-Ras Signaling. (2026). Journal of Medicinal Chemistry. [Link]

Sources

Reagents for introducing difluoromethyl groups into anisole rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of Difluoromethyl (


) Groups into Anisole Scaffolds 

Abstract

The difluoromethyl group (


) is a critical bioisostere in medicinal chemistry, acting as a lipophilic hydrogen bond donor capable of modulating 

and metabolic stability.[1][2][3] While radical C-H difluoromethylation has revolutionized heterocyclic chemistry, introducing

into electron-rich anisole (methoxybenzene) rings presents unique challenges due to polarity mismatch. This guide delineates the most reliable synthetic pathways for anisole substrates, prioritizing regiocontrolled cross-coupling over direct C-H activation, and provides field-proven protocols for immediate implementation.

Strategic Overview: The Anisole Paradox

The Challenge: Most modern "innate" C-H difluoromethylation reagents (e.g., Zinc Difluoromethanesulfinate, DFMS) generate nucleophilic radicals (


). These radicals react rapidly with electron-deficient heterocycles (e.g., pyridines) but exhibit poor reactivity and regioselectivity with electron-rich systems like anisole.

The Solution: For anisole derivatives, Metal-Mediated Cross-Coupling is the "Gold Standard" for reliability. It requires pre-functionalization (Aryl Halide or Boronic Acid) but guarantees regiochemical integrity. Direct C-H functionalization should only be attempted on anisoles possessing strong electron-withdrawing auxilliaries.

Decision Matrix: Selecting the Right Methodology

Figure 1: Strategic decision tree for selecting difluoromethylation reagents based on substrate functionality.

Reagent Deep Dive & Mechanisms

Reagent A: (Difluoromethyl)trimethylsilane ( )
  • Role: The primary source of nucleophilic "

    
    " equivalents in copper-mediated coupling.
    
  • Mechanism: Upon activation with a base (e.g.,

    
     or 
    
    
    
    ), silicon is cleaved, generating a transient
    
    
    species. This species undergoes oxidative addition with Aryl Iodides followed by reductive elimination.
  • Why for Anisoles? It bypasses the electronic repulsion issues of radical chemistry. It works excellently on iodo-anisoles.

Reagent B: Zinc Difluoromethanesulfinate (DFMS / Baran Reagent)
  • Role: Radical precursor (

    
    ).[4][5]
    
  • Mechanism: Oxidative decomposition (using TBHP) releases

    
     and 
    
    
    
    .
  • Why for Anisoles? Only recommended if the anisole ring is highly substituted with electron-withdrawing groups (e.g., cyano-anisole), rendering the ring sufficiently electrophilic to accept the nucleophilic radical.

Reagent C: Ethyl Bromodifluoroacetate ( )
  • Role: Difluorocarbene (

    
    ) precursor for Palladium catalysis.[6]
    
  • Mechanism: In the presence of Pd and a fluoride source, it generates a

    
     species via a difluorocarbene insertion pathway, which then couples with Aryl Boronic Acids.[6]
    

Experimental Protocols

Protocol A: Copper-Mediated Cross-Coupling (The Reliable Route)

Best for: Converting Iodo-anisoles to Difluoromethyl-anisoles. Reference Grounding: Based on methodologies developed by Amii [1] and Hartwig [2].

Materials:

  • Substrate: 4-Iodoanisole (

    
    )
    
  • Reagent:

    
     (
    
    
    
    ) - Handle with care, volatile.
  • Catalyst:

    
     (
    
    
    
    - Stoichiometric Copper is often required for high yields in difluoromethylation, unlike trifluoromethylation).
  • Base:

    
     (
    
    
    
    )
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF, anhydrous.

Step-by-Step Workflow:

  • Setup: In a glovebox or under strict

    
     Schlenk technique, charge a dried reaction tube with 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
  • Solvation: Add anhydrous NMP (

    
    ). Stir for 10 minutes to ensure partial solubilization.
    
  • Reagent Addition: Add

    
     (
    
    
    
    ) slowly via syringe. Note: Evolution of small amounts of gas may occur.
  • Substrate Addition: Add 4-Iodoanisole (

    
    ).
    
  • Reaction: Seal the tube and heat to 100–120 °C for 14–18 hours.

    • Checkpoint: The solution usually turns dark brown/black.

  • Workup: Cool to RT. Dilute with

    
     and filter through a Celite pad to remove copper salts. Wash the filtrate with water (
    
    
    
    ) to remove NMP.
  • Purification: Dry organic layer (

    
    ), concentrate (careful: product may be volatile), and purify via silica flash chromatography.
    

Self-Validating Data Points:

  • 
     NMR:  Look for a doublet around -110 to -115 ppm  (
    
    
    
    ).
  • 
     NMR:  The 
    
    
    
    proton appears as a distinct triplet (
    
    
    ) in the 6.5–7.0 ppm region, often downfield of aromatic protons.
Protocol B: Palladium-Catalyzed Coupling of Boronic Acids

Best for: Late-stage functionalization where the Boronic Acid is commercially available. Reference Grounding:[6] Adapted from Shen [3] and Zhang [4].

Materials:

  • Substrate: (4-Methoxyphenyl)boronic acid (

    
    )
    
  • Reagent: Ethyl bromodifluoroacetate (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    ) or
    
    
    / XPhos.
  • Base:

    
     (
    
    
    
    )
  • Solvent: Toluene/Water (biphasic system often helps).

Step-by-Step Workflow:

  • Catalyst Pre-mix: Combine Pd source, ligand, and Boronic acid in a reaction vial under Argon.

  • Solvent: Add degassed Toluene (

    
    ).
    
  • Reagent Addition: Add Ethyl bromodifluoroacetate and Base.

  • Reaction: Heat to 100 °C for 12 hours.

    • Mechanistic Note: The ester group is hydrolyzed in situ or requires a separate saponification/decarboxylation step depending on the exact reagent variant used (e.g., if using

      
      , decarboxylation is spontaneous).
      
  • Workup: Standard aqueous extraction.

Comparative Data Summary

FeatureCu-Mediated (Protocol A) Pd-Catalyzed (Protocol B) Radical C-H (DFMS)
Substrate Aryl IodideAryl Boronic AcidUnfunctionalized Arene
Reagent



Regioselectivity Excellent (Ipso)Excellent (Ipso)Poor (on Anisole)
Cost High (Stoichiometric Cu)High (Pd Catalyst)Low
Anisole Suitability High High Low (Requires EWG)

Troubleshooting & Safety

  • Volatility: Simple difluoromethyl-anisoles are volatile. Do not use high-vacuum for extended periods during isolation.

  • Carbene Safety: Reagents generating

    
     (difluorocarbene) can be reactive.[6] Ensure proper venting.
    
  • Glassware: Fluoride sources (

    
    ) at high temperatures can etch glass slightly; however, standard borosilicate is usually acceptable for single-use. For strict anhydrous conditions, use Teflon-coated stir bars.
    

References

  • Fujikawa, K., et al. (2011).[7] Copper-Catalyzed Difluoromethylation of Aryl Iodides with Trimethylsilyl Difluoromethane. Organic Letters. Link

  • Fier, P. S., & Hartwig, J. F. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society.[3][8] Link

  • Feng, Z., et al. (2015). Pd-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoroacetate. Organic Letters. Link

  • Fujiwara, Y., et al. (2012).[9] Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles (Baran Lab). Nature. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Bromo-6-(difluoromethyl)anisole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Steric Hindrance in 2-Bromo-6-(difluoromethyl)anisole Coupling Ticket ID: #CF2H-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist (Organometallics Lead)

Executive Summary: The "Ortho-Ortho" Squeeze

You are encountering a classic "tetra-ortho" or "pseudo-tetra-ortho" bottleneck. Your substrate, 2-Bromo-6-(difluoromethyl)anisole , presents a unique dual-challenge:

  • Steric Wall: The 6-position difluoromethyl (

    
    ) group is significantly bulkier than a methyl group (comparable to an isopropyl group in rotational barrier contexts) and possesses a unique electrostatic profile. Combined with the 2-methoxy group, the reactive C-Br bond is shielded.
    
  • Electronic Deactivation: While the methoxy group is electron-donating (mesomeric), the

    
     group is electron-withdrawing (inductive). This creates a "push-pull" electronic environment that can destabilize the oxidative addition intermediate.
    

This guide moves beyond standard "screening kits" to provide mechanism-driven solutions for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Part 1: The Hardware (Catalyst & Ligand Selection)

The standard


 or 

catalysts will likely fail here. You need ligands designed to force reductive elimination in crowded environments.
Option A: The "Flexible Bulk" Solution (Recommended for C-C Coupling)

System: Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). Why it works: The "IPent" (isopentyl) substituents on the NHC ligand provide "flexible bulk." Unlike rigid adamantyl groups, the isopentyl chains can fold away to allow the bulky


 substrate to approach the Pd center during oxidative addition, then wrap back around to force the crowded reductive elimination step.
Option B: The "Dialkylbiaryl" Solution (Recommended for C-N Coupling)

System: Pd-G4 Precatalysts with RuPhos or BrettPhos . Why it works:

  • RuPhos: Excellent for secondary amines and hindered aryl halides. The isopropoxy group on the ligand backbone provides a stabilizing interaction with the Pd center.

  • BrettPhos: Essential if you are coupling primary amines.

  • Avoid: SPhos or XPhos may be insufficient if the coupling partner is also ortho-substituted.

Part 2: Troubleshooting Logic (Diagnostic Workflows)

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingFlow cluster_legend Legend Start Analyze Crude NMR/LCMS Result What is the outcome? Start->Result SM_Remains Starting Material (SM) Intact Result->SM_Remains >90% SM Dehal Product is Ar-H (Protodehalogenation) Result->Dehal Mass = SM - Br + H Homo Homocoupling (Ar-Ar) Result->Homo Dimer detected Product Desired Product Formed Result->Product Yield < 50% Sol_OxAdd Diagnosis: Failed Oxidative Addition Fix: Switch to Pd-PEPPSI-IPent Increase Temp to 100°C SM_Remains->Sol_OxAdd Sol_Prot Diagnosis: Transmetallation Stall Fix: Switch Solvent to Anhydrous Toluene Use K3PO4 instead of Carbonates Dehal->Sol_Prot Sol_Homo Diagnosis: Slow Transmetallation Fix: Add Boronic Acid slowly (Syringe Pump) Switch to MIDA Boronate Homo->Sol_Homo key1 Critical Failure key2 Side Reaction

Caption: Diagnostic logic flow for sterically hindered coupling failures. Identify the byproduct to pinpoint the stalled catalytic step.

Part 3: Optimized Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Target: Coupling 2-Bromo-6-(difluoromethyl)anisole with an ortho-substituted boronic acid.

ParameterRecommendationRationale
Catalyst Pd-PEPPSI-IPent (2–4 mol%)Flexible steric bulk facilitates oxidative addition of hindered halides.
Solvent Dioxane or Toluene (Anhydrous)High boiling point required. Avoid alcohols to prevent protodehalogenation via H-transfer.
Base KOH (4M aq) or

(solid)
Strong base is often needed to activate the boronic acid in hindered systems.
Temperature 80°C – 100°C Thermal energy is required to overcome the rotational barrier of the

group.
Additive TBAB (Tetrabutylammonium bromide)Optional. Can stabilize colloidal Pd and assist in phase transfer if using aqueous base.

Step-by-Step:

  • Charge a reaction vial with Pd-PEPPSI-IPent (2 mol%), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Evacuate and backfill with Argon (x3).

  • Add 2-Bromo-6-(difluoromethyl)anisole (1.0 equiv) and Dioxane (0.2 M concentration) via syringe.

  • Seal and heat to 100°C for 16 hours.

  • QC Check: If conversion is <50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).

Protocol B: Buchwald-Hartwig Amination

Target: Coupling with a secondary amine.

ParameterRecommendationRationale
Precatalyst RuPhos Pd G4 (2 mol%)Generates the active LPd(0) species at low temp. RuPhos is specific for hindered substrates.
Base NaOtBu or LHMDS Strong, bulky bases prevent binding to Pd and accelerate deprotonation of the amine.
Solvent THF or Toluene Standard non-polar solvents to support the lipophilic ligand.

Step-by-Step:

  • In a glovebox, combine RuPhos Pd G4 (2 mol%), RuPhos (free ligand, 2 mol% - optional but recommended for stability), and NaOtBu (1.4 equiv).

  • Add the Aryl Bromide (1.0 equiv) and Amine (1.2 equiv).

  • Add Toluene (0.2 M).

  • Heat outside glovebox at 85°C .

  • Note: If using a primary amine, switch ligand to BrettPhos .

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do I see significant protodehalogenation (Ar-Br


 Ar-H)? 
A:  This is a symptom of a "stalled" catalytic cycle. The oxidative addition occurs, forming the Ar-Pd-Br species. However, if the transmetallation (Suzuki) or amine binding (Buchwald) is blocked by the bulky 

and OMe groups, the Pd complex waits. Eventually, it abstracts a hydride from the solvent (especially if using alcohols or DMF) or the ligand.
  • Fix: Switch to strictly anhydrous Toluene or Dioxane . Increase the concentration of the coupling partner to outcompete the side reaction.

Q2: Can I use microwave irradiation? A: Yes, but with caution. The


 group can be thermally sensitive at very high temperatures (>140°C) in the presence of strong bases, potentially leading to defluorination (formation of carbenes). Keep microwave methods below 120°C and limit time to 30 minutes.

Q3: Does the


 group coordinate to the Palladium? 
A:  Weakly, yes. The hydrogen on the 

is acidic (H-bond donor), and the fluorine atoms have lone pairs. This "hemilabile" coordination can actually stabilize the resting state, making it harder to re-enter the active cycle. This is why bulky, electron-rich ligands (like IPent or RuPhos) are necessary—they out-compete this internal coordination.

Q4: I only have


. Can I make it work? 
A:  Unlikely for high yields. If you have no other choice, try using DME (Dimethoxyethane)  as a solvent with 

as the base. The "barium effect" has been known to accelerate hindered couplings, though the mechanism is debated (likely related to coordination of the methoxy group).

Part 5: Mechanistic Visualization

The following diagram illustrates how specialized ligands facilitate the "Steric Bypass" required for your substrate.

Mechanism cluster_0 Standard Ligand (Failure) cluster_1 Pd-PEPPSI-IPent (Success) Fail_Complex Pd(PPh3)2 Too rigid Fail_Result Steric Clash with CF2H/OMe Fail_Complex->Fail_Result Success_Complex Pd-NHC-IPent Flexible Wings OxAdd Oxidative Addition (Ligand folds back) Success_Complex->OxAdd RedElim Reductive Elimination (Ligand wraps around) OxAdd->RedElim

Caption: Comparison of rigid phosphine ligands vs. flexible NHC ligands in accommodating the bulky 2-Bromo-6-(difluoromethyl)anisole substrate.

References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[1][2][3]Angewandte Chemie International Edition . (Validates the use of IPent ligands for tetra-ortho-substituted biaryls).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][3][4][5][6][7][8]Chemical Reviews . (Comprehensive guide on RuPhos/BrettPhos for hindered amination).

  • Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews. (Discusses the steric and electronic properties of the

    
     group). 
    
  • Farmer, J. L., et al. (2012).[8] Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent.Journal of the American Chemical Society .[8] (Further evidence of PEPPSI-IPent efficacy in hindered systems).

Sources

Controlling regioselectivity in reactions with 2-Bromo-6-(difluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BDFM-Anisole-002
Support Level: Tier 3 (Senior Application Scientist)

Overview & Molecular Profile

User: "I'm seeing unexpected byproducts and low yields when reacting 2-Bromo-6-(difluoromethyl)anisole. How do I control the regioselectivity?"

Scientist Response: 2-Bromo-6-(difluoromethyl)anisole is a deceptive scaffold. While it appears to be a standard aryl bromide, the interplay between the steric bulk of the ortho-substituents and the acidity of the difluoromethyl (


) proton creates a narrow window for successful functionalization.

Key Structural Constraints:

  • The "Acidic" Trap: The benzylic proton on the

    
     group (pKa 
    
    
    
    22–25 in DMSO) is susceptible to deprotonation by strong bases (e.g.,
    
    
    -BuLi), leading to side reactions rather than the desired halogen-metal exchange.
  • Steric Crowding: The C2-Bromine is flanked by a methoxy group (C1) and the

    
     group (C6), creating a "1,2,3-trisubstituted" blockade that hinders oxidative addition in cross-coupling reactions.
    
  • Electronic Push-Pull: The electron-donating OMe competes with the electron-withdrawing

    
     and Br, complicating Electrophilic Aromatic Substitution (EAS).
    

Troubleshooting Module 1: Lithiation & Metallation

Ticket #409: "Black Tarry Mess" with -BuLi

User Report: "I treated the substrate with


-BuLi at -78°C to perform a formylation, but I recovered a complex mixture and no product."

Diagnosis: You likely triggered deprotonation of the


 group  instead of (or in competition with) the Bromine-Lithium exchange. The resulting 

-fluoro carbanion is unstable and can undergo

-elimination to form difluorocarbene species or polymerize.

Corrective Protocol: Switch to Kinetic Control or Turbo-Grignard .

Option A: The "Flash" Exchange (Kinetic Control)

Use t-BuLi instead of


-BuLi. The rate of Halogen-Metal Exchange (HME) with t-BuLi is orders of magnitude faster than proton abstraction, provided the temperature is strictly controlled.
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Temperature: Cool strictly to -78°C (internal probe).

  • Reagent: Add

    
    -BuLi (2.05 equiv)  dropwise.
    
    • Note: The first equivalent effects the exchange; the second destroys the resulting

      
      -BuBr.
      
  • Time: Stir for exactly 5–10 minutes . Do not linger.

  • Quench: Add electrophile (e.g., DMF) immediately at -78°C.

Option B: The "Turbo" Method (Thermodynamic Stability)

If your electrophile is sensitive or you need warmer conditions, use the Turbo-Grignard reagent. It inserts into the C-Br bond without basicity high enough to deprotonate the


.
  • Reagent: Isopropylmagnesium chloride lithium chloride complex (

    
    ).
    
  • Conditions: 0°C to Room Temperature, 1–2 hours.

  • Result: Clean formation of the Aryl-Magnesium species.

Metallation_Logic Start Goal: Metallate C2-Br Choice Select Reagent Start->Choice nBuLi n-BuLi Choice->nBuLi Avoid tBuLi t-BuLi (2 equiv) Choice->tBuLi Low Temp Only Turbo iPrMgCl•LiCl Choice->Turbo Robust Fail SIDE REACTION: Deprotonation of CF2H (Decomposition) nBuLi->Fail Success1 Fast HME (-78°C) Kinetic Control tBuLi->Success1 Success2 Stable Grignard (0°C) Chemo-selective Turbo->Success2

Figure 1: Decision matrix for metallation reagents to avoid side reactions with the difluoromethyl group.

Troubleshooting Module 2: Cross-Coupling (Suzuki/Buchwald)

Ticket #412: Stalled Reaction / Low Conversion

User Report: "Trying to couple phenylboronic acid using


. Conversion is <10% after 24 hours."

Diagnosis: Steric hindrance is the culprit.[1] The oxidative addition of Palladium into the C-Br bond is blocked by the ortho-OMe and ortho-


 groups. 

is too bulky and not electron-rich enough to overcome this barrier.

Corrective Protocol: You must use Next-Generation Buchwald Precatalysts . These ligands are bulky (to promote reductive elimination) but electron-rich and designed to facilitate oxidative addition in hindered systems.

Recommended System:

Component Recommendation Rationale
Catalyst XPhos Pd G4 or SPhos Pd G3 SPhos is the "gold standard" for hindered aryl chlorides/bromides. XPhos is excellent for general uptake.

| Base |


 (3.0 equiv) | Milder than alkoxides; prevents base-mediated degradation of 

. | | Solvent | 1,4-Dioxane /

(4:1) | The biphasic water system is crucial for the boronic acid activation cycle. | | Temp | 80°C – 100°C | Thermal energy is required to overcome the steric activation barrier. |

Step-by-Step Optimization:

  • Load Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq).

  • Add SPhos Pd G3 (2–5 mol%) .

  • Crucial: Degas solvents thoroughly (sparge with Argon for 15 mins) before addition. Oxygen kills the active monomeric Pd(0) species needed for hindered substrates.

  • Heat to 80°C. If no conversion in 2 hours, boost to 100°C.

Troubleshooting Module 3: Electrophilic Aromatic Substitution (EAS)

Ticket #415: Where will the electrophile go?

User Report: "I want to nitrate or brominate the ring. Which position is active?"

Analysis: You have three directing forces at play.[2][3] Let's map the Regioselectivity Vector :

  • -OMe (Position 1): Strong ortho/para director.

    • Ortho (C2): Blocked by Br.

    • Para (C4):Highly Activated.

  • -Br (Position 2): Weak ortho/para director (deactivating).

    • Para (C5): Activated weakly.

  • 
     (Position 6): Meta director (deactivating).
    
    • Meta (C4): Directs to C4.

Conclusion: The C4 position is the "sweet spot." It is para to the strongest activator (OMe) and meta to the electron-withdrawing group (


).

Predicted Major Product: 4-Substituted-2-bromo-6-(difluoromethyl)anisole.

Regioselectivity C1 C1 OMe C2 C2 Br C1->C2 ortho (Blocked) C4 C4 TARGET C1->C4 PARA (Dominant) C6 C6 CF2H C3 C3 C5 C5 C2->C5 para (Weak) C6->C4 meta (Directing)

Figure 2: Regioselectivity Map. Green arrows indicate activation; Red arrows indicate deactivating/directing effects. C4 is the consensus site.

FAQ: Frequently Asked Questions

Q: Can I use the


 group as a handle for further chemistry? 
A:  Yes. Under radical conditions (photoredox), you can convert the C-H of the 

to a C-F (forming

) or C-Alk. However, this usually requires protecting the aryl ring from oxidation first.

Q: Is the methoxy group stable to


 deprotection in this molecule? 
A:  Generally, yes. However, the electron-withdrawing nature of the 

and Br groups makes the oxygen lone pair less basic, potentially slowing down the complexation with Boron. You may need elevated temperatures or higher equivalents of

.

Q: Why does my LCMS show a mass of [M-20] during base treatment? A: This indicates the loss of HF. The


 group can undergo base-mediated elimination to form a transient difluoro-quinone methide-like species if the para-position allows, or simple decomposition. Ensure your base is non-nucleophilic and the temperature is controlled.

References

  • Reactivity of Difluoromethyl Groups

    • Zafrani, Y., et al. "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Introduction of the Difluoromethyl Group." Journal of Organic Chemistry, 2017.

    • Note: Discusses the acidity and stability of Ar-CF2H moieties.
  • Sterically Hindered Cross-Coupling

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.

    • Note: Defines the SPhos/XPhos ligand systems required for di-ortho-substituted substr
  • Turbo-Grignard Applications

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

    • Note: The foundational protocol for avoiding sensitive group incompatibility during metall
  • Lithiation of Fluoro-Arenes

    • Schlosser, M. "Organometallic Chemistry of Fluorine-Substituted Arenes." European Journal of Organic Chemistry, 2006.

    • Note: Detailed mechanisms on the competition between HME and deproton

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-6-(difluoromethyl)anisole

[1]

Executive Summary & Chemical Rationale

Disposing of 2-Bromo-6-(difluoromethyl)anisole requires more than standard "organic waste" protocols. As a polyhalogenated aryl ether, this compound presents specific challenges regarding incineration byproducts and chemical compatibility.

The Critical Nuance: While the aryl bromide moiety is standard, the difluoromethyl (CF₂H) group at the ortho position introduces a specific stability concern. Although generally stable under neutral conditions, the benzylic proton in the CF₂H group can be acidic under superbasic conditions, potentially leading to defluorination or the formation of reactive difluorocarbene species [1]. Therefore, strict segregation from strong bases is required to prevent exothermic decomposition in the waste stream.

Chemical Profile & Hazard Assessment

Treat this compound as a hazardous halogenated organic until verified otherwise.

ParameterSpecification / ThresholdOperational Implication
Chemical Structure Aryl Bromide + Benzylic FluorideGenerates HBr and HF upon combustion. Requires scrubbed incineration.
Flash Point >93°C (Estimated based on analogs)Likely Class IIIB Combustible Liquid. Do not store near oxidizers.
Reactivity Incompatible with Strong Bases Risk of benzylic deprotonation/elimination.
Physical State Liquid (typically) or low-melt solidUse secondary containment to prevent spread.
Hazards (GHS) Irritant (Skin/Eye/Resp), STOT SE 3Standard Nitrile PPE is sufficient for incidental contact; Laminate for spills.

Pre-Disposal: Segregation & Stabilization

Before moving waste to the central accumulation area, you must stabilize the material at the bench level.

A. The Segregation Rule (Crucial)

Do NOT mix with:

  • Strong Bases (e.g., NaOH, KOH, Alkoxides): Can trigger deprotonation of the CF₂H group [2].

  • Strong Oxidizers (e.g., Peroxides, Nitric Acid): Risk of uncontrolled oxidation of the anisole ring.

  • Non-Halogenated Solvents: Mixing increases the volume of expensive-to-treat halogenated waste.

B. Waste Stream Classification Logic

Use the following decision logic to determine the correct waste stream.

WasteSegregationStartWaste Generation:2-Bromo-6-(difluoromethyl)anisoleIsPureIs the material pure/bulk?Start->IsPureIsMixtureIs it in a reaction mixture?IsPure->IsMixtureNoStreamASTREAM A:Solid/Pure Liquid Waste(High BTU, Halogenated)IsPure->StreamAYes (Solid/Oil)CheckSolventIdentify Co-SolventIsMixture->CheckSolventStreamBSTREAM B:Halogenated Solvent Waste(e.g., DCM, Chloroform mixes)CheckSolvent->StreamBOrganic SolventStreamCSTREAM C:Aqueous Waste(Only if <1% Organic)CheckSolvent->StreamCAqueous Extraction

Figure 1: Waste Stream Decision Matrix. Ensure the "Halogenated" checkbox is marked on all labels to alert disposal facilities of HF generation potential.

Step-by-Step Disposal Procedures

Scenario A: Routine Lab Waste (Reaction Crude/Solvent Mixtures)

Objective: Safe transfer to satellite accumulation containers.

  • PPE Selection: Wear standard nitrile gloves (0.11mm minimum thickness) and safety glasses. If handling >100mL, use a face shield.

  • pH Check: Dip a pH strip into the waste mixture.

    • If Basic (pH > 9): Neutralize carefully with dilute HCl or NaHSO₄ to pH 6-8. Reason: Prevents degradation of the CF₂H group in the drum.

  • Container Choice: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is acidic, as HBr/HF can corrode metal rapidly.

  • Labeling:

    • Write full chemical name: "2-Bromo-6-(difluoromethyl)anisole".

    • MANDATORY: Check the "Halogenated" hazard box.

    • Add Note: "Contains Fluorinated Aromatics."

Scenario B: Pure Compound / Expired Reagent Disposal

Objective: Disposal of an original vendor bottle or bulk aliquot.

  • Do Not Decant: If the material is in the original vendor bottle and <1L, leave it in the bottle.

  • Overpack: Place the sealed bottle inside a clear plastic zip-bag (secondary containment).

  • Tagging: Attach a hazardous waste tag to the bag, not just the bottle.

  • Transfer: Move directly to the Halogenated Solid/Liquid waste stream.

Emergency Contingencies: Spills & Exposure

In the event of a spill, the primary risk is respiratory irritation from vapors and potential skin absorption.

SpillResponseSpillSpill DetectedAssessAssess Volume& LocationSpill->AssessMinorMinor (<50 mL)In Fume HoodAssess->MinorMajorMajor (>50 mL)Or Outside HoodAssess->MajorAbsorbAbsorb withVermiculite/SandMinor->AbsorbWear PPEEvacuateEvacuate AreaCall EHSMajor->EvacuateBagDouble Bag WasteLabel 'Halogenated Debris'Absorb->Bag

Figure 2: Immediate Spill Response Protocol. Note that standard spill kits (clay/vermiculite) are effective. Do not use sawdust (combustible).

Regulatory & Environmental Context

Why Incineration with Scrubbing? This compound contains both Bromine and Fluorine. Upon thermal decomposition (incineration), it generates:

  • Hydrogen Bromide (HBr): Corrosive acid gas.

  • Hydrogen Fluoride (HF): Highly corrosive and toxic gas that etches glass and damages scrubbers not designed for it.

RCRA/EPA Coding (USA):

  • Primary Code: Not explicitly P or U listed.

  • Characteristic Code: Likely D001 (if flash point <60°C, though unlikely) or D002 (if mixed with acids/bases).

  • Halogenated Solvent Codes: If mixed with >10% spent halogenated solvents (DCM, etc.), it may carry F001/F002 codes [3].[1]

  • Best Practice: Profile as "Non-RCRA Regulated Halogenated Waste" unless mixed with listed solvents, but ensure the disposal facility is permitted for fluorinated organics .

References

  • Geri, J. B., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30), 9404-9408.[2]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.